molecular formula C10H12BrFO B13593704 1-(5-Bromo-2-fluorophenyl)-2-methylpropan-2-ol

1-(5-Bromo-2-fluorophenyl)-2-methylpropan-2-ol

Cat. No.: B13593704
M. Wt: 247.10 g/mol
InChI Key: IQRHINVIFLFTQN-UHFFFAOYSA-N
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Description

1-(5-Bromo-2-fluorophenyl)-2-methylpropan-2-ol is an organic compound that features both bromine and fluorine substituents on a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Bromo-2-fluorophenyl)-2-methylpropan-2-ol typically involves the reaction of 5-bromo-2-fluorobenzene with appropriate reagents to introduce the 2-methylpropan-2-ol group. One common method involves the use of Grignard reagents or organolithium compounds to achieve this transformation. The reaction conditions often require anhydrous solvents and low temperatures to ensure high yields and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromo-2-fluorophenyl)-2-methylpropan-2-ol can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: The compound can be reduced to form different alcohols or hydrocarbons.

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-(5-Bromo-2-fluorophenyl)-2-methylpropan-2-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-2-fluorophenyl)-2-methylpropan-2-ol involves its interaction with specific molecular targets. The bromine and fluorine atoms on the phenyl ring can enhance the compound’s reactivity and binding affinity to various enzymes and receptors. This can lead to modulation of biochemical pathways and physiological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-Bromo-2-fluorophenyl)ethanol
  • 1-(5-Bromo-2-fluorophenyl)-2-pyrazinylmethanone
  • 2-Bromo-5-fluorophenol

Uniqueness

1-(5-Bromo-2-fluorophenyl)-2-methylpropan-2-ol is unique due to its specific substitution pattern and the presence of both bromine and fluorine atoms. This combination can impart distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C10H12BrFO

Molecular Weight

247.10 g/mol

IUPAC Name

1-(5-bromo-2-fluorophenyl)-2-methylpropan-2-ol

InChI

InChI=1S/C10H12BrFO/c1-10(2,13)6-7-5-8(11)3-4-9(7)12/h3-5,13H,6H2,1-2H3

InChI Key

IQRHINVIFLFTQN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=C(C=CC(=C1)Br)F)O

Origin of Product

United States

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